3-Methyl-4-isopropylaniline hydrochloride CAS number
3-Methyl-4-isopropylaniline hydrochloride CAS number
An In-depth Technical Guide to 3-Methyl-4-isopropylaniline hydrochloride (CAS No. 4534-11-6)
Executive Summary
This technical guide provides a comprehensive overview of 3-Methyl-4-isopropylaniline hydrochloride (CAS No. 4534-11-6), a key organic intermediate with significant applications in the pharmaceutical and fine chemical industries. This document details the compound's physicochemical properties, provides an in-depth, field-proven protocol for its synthesis and purification, outlines robust analytical methodologies for its characterization, discusses its role as a strategic building block in drug development, and establishes essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in drug discovery and process development, offering both theoretical grounding and practical, actionable insights.
Introduction and Nomenclature
3-Methyl-4-isopropylaniline hydrochloride is the salt form of the parent aromatic amine, 3-methyl-4-isopropylaniline. The presence of the methyl and isopropyl substituents on the aniline ring creates a unique structural motif that is of considerable interest in medicinal chemistry. The hydrochloride salt form enhances the compound's stability and water solubility, making it more amenable to handling and downstream applications compared to the free base.
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IUPAC Name: 3-Methyl-4-(propan-2-yl)aniline hydrochloride
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Synonyms: 4-Isopropyl-m-toluidinium chloride, 3-Methyl-4-isopropylaniline HCl, 4-Isopropyl-3-methylaniline hydrochloride
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Chemical Structure:
Figure 1. Chemical Structure
Substituted anilines are foundational scaffolds in medicinal chemistry.[4][5] They serve as versatile precursors for the synthesis of a vast array of bioactive molecules, including kinase inhibitors, by enabling the construction of complex heterocyclic systems.[6][7][8] The specific substitution pattern of 3-methyl-4-isopropylaniline provides a balance of lipophilicity and steric bulk that can be strategically utilized to achieve desired potency and selectivity in drug candidates.[4]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Methyl-4-isopropylaniline hydrochloride is presented in Table 1. Understanding these properties is critical for designing synthetic procedures, developing analytical methods, and ensuring safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 4534-11-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₆ClN | [1][2] |
| Molecular Weight | 185.70 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 223 °C | [1] |
| Solubility | Slightly soluble in water (9.9 g/L) | [1] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1] |
Synthesis and Purification
The synthesis of 3-Methyl-4-isopropylaniline hydrochloride is a two-stage process: first, the Friedel-Crafts alkylation of m-toluidine to form the free aniline base, followed by its conversion to the hydrochloride salt. This approach ensures high purity and yield of the final product.
Stage 1: Synthesis of 3-Methyl-4-isopropylaniline (Free Base)
This stage employs a classic electrophilic aromatic substitution—the Friedel-Crafts alkylation.[9][10] Here, m-toluidine is alkylated with an isopropylating agent, such as isopropanol, in the presence of a strong acid catalyst like sulfuric acid.[4]
Causality of Experimental Choices:
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Reactant Choice: m-Toluidine is selected as the starting material. The amino group is a strong ortho-, para-director. However, under strong acidic conditions, it is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director and strongly deactivating. The methyl group is a weaker ortho-, para-director. The reaction outcome is a balance of these electronic effects and steric hindrance. The isopropylation occurs predominantly at the para-position relative to the amino group, which is the least sterically hindered activated position.
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Catalyst: Concentrated sulfuric acid serves both as a catalyst and a solvent. It protonates the isopropanol, facilitating the formation of the isopropyl carbocation ((CH₃)₂CH⁺), the key electrophile in the reaction.[4]
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Temperature Control: The reaction temperature is maintained between 60-95°C to provide sufficient activation energy for the reaction while minimizing the formation of polysubstituted byproducts.[4]
Experimental Protocol (Stage 1):
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Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
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Charge Reactants: Charge m-toluidine into the flask. Cool the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 98%) while stirring.
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Addition of Alkylating Agent: Slowly add isopropanol via the dropping funnel to the stirred mixture, maintaining the temperature below 35°C.[4]
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Reaction: After the addition is complete, slowly heat the reaction mixture to 60-95°C and maintain for several hours until reaction completion is confirmed by TLC or GC analysis.[4]
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Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the mixture by slowly adding a concentrated sodium hydroxide solution until the pH is >10. This deprotonates the anilinium salt to the free aniline base.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or diethyl ether (3x volumes).
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Washing: Combine the organic layers and wash with brine to remove residual water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-methyl-4-isopropylaniline.
Stage 2: Purification and Conversion to Hydrochloride Salt
The crude free base is first purified, typically by vacuum distillation. The purified aniline is then converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol (Stage 2):
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Purification: Purify the crude 3-methyl-4-isopropylaniline by vacuum distillation. The reduced pressure is necessary to prevent decomposition at high temperatures.
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Salt Formation: Dissolve the purified aniline base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
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Precipitation: While stirring, slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution). The hydrochloride salt will precipitate out of the solution. A simple procedure involves mixing the aniline with concentrated hydrochloric acid and evaporating to dryness.[2][11]
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Isolation: Collect the precipitated solid by filtration.
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Washing and Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the final product, 3-Methyl-4-isopropylaniline hydrochloride, in a vacuum oven at a moderate temperature (e.g., 110-120°C).[2][11]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized 3-Methyl-4-isopropylaniline hydrochloride. The following techniques are standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation.
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¹H NMR (Expected Chemical Shifts):
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Aromatic Protons (Ar-H): ~7.0-7.5 ppm. The three protons on the aromatic ring will appear as distinct signals (likely a singlet and two doublets) due to their unique electronic environments.
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Ammonium Protons (-NH₃⁺): A broad singlet, typically downfield, which may exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration.
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Isopropyl Methine Proton (-CH(CH₃)₂): A septet around 3.0-3.5 ppm.
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Aromatic Methyl Protons (Ar-CH₃): A singlet around 2.2-2.5 ppm.
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Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet around 1.2-1.4 ppm.
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¹³C NMR (Expected Chemical Shifts):
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Aromatic Carbons (Ar-C): Six distinct signals in the range of 115-150 ppm.[12][13][14] The carbon attached to the nitrogen (C-NH₃⁺) will be the most downfield among the protonated aromatic carbons.
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Isopropyl Methine Carbon (-CH(CH₃)₂): ~30-35 ppm.
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Aromatic Methyl Carbon (Ar-CH₃): ~15-20 ppm.
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Isopropyl Methyl Carbons (-CH(CH₃)₂): ~20-25 ppm.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
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N-H Stretching: A broad band in the region of 2500-3200 cm⁻¹ is characteristic of the ammonium (-NH₃⁺) group in the hydrochloride salt.[15][16]
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Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
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Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹.
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Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.
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N-H Bending: A band around 1500-1600 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the standard method for assessing the purity of the final compound.
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Column: A C18 column is typically used.[17]
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Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape.[17]
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Detection: UV detection, typically at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
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Purity Assessment: The purity is determined by the area percentage of the main product peak relative to all other peaks in the chromatogram.
Applications in Research and Drug Development
3-Methyl-4-isopropylaniline hydrochloride is a valuable intermediate, primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical sector.
Role as a Pharmaceutical Intermediate: The aniline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Substituted anilines are particularly crucial in the synthesis of kinase inhibitors, a major class of anti-cancer drugs.[6][7][8] Molecules like Imatinib (Gleevec) and Lapatinib (Tykerb) contain substituted aniline moieties that are critical for their binding to the target kinase.[6][18]
The 3-methyl-4-isopropylaniline structure offers several advantages for a medicinal chemist:
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Scaffold for Derivatization: The primary amine group provides a reactive handle for a wide range of chemical transformations, such as amidation, alkylation, and the formation of heterocyclic rings (e.g., quinazolines, pyrimidines).[7]
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Modulation of Physicochemical Properties: The methyl and isopropyl groups contribute to the lipophilicity of the molecule, which can be tailored to improve pharmacokinetic properties like cell permeability and metabolic stability.[19]
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Steric Influence: The substitution pattern can be used to direct the conformation of the final drug molecule, enhancing its binding affinity and selectivity for the target protein.
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